molecular formula C29H27N3OS2 B12179518 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 307953-11-3

3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B12179518
CAS No.: 307953-11-3
M. Wt: 497.7 g/mol
InChI Key: SGGBJHOVQUFNQK-XHPQRKPJSA-N
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Description

3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thioxothiazolidinone core, a pyrazole ring, and a naphthalene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-hexyl-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxothiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as light-emitting diodes or sensors.

Mechanism of Action

The mechanism of action of 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
  • 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-oxothiazolidin-4-one
  • 3-Hexyl-5-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-imino-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

307953-11-3

Molecular Formula

C29H27N3OS2

Molecular Weight

497.7 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H27N3OS2/c1-2-3-4-10-17-31-28(33)26(35-29(31)34)19-24-20-32(25-13-6-5-7-14-25)30-27(24)23-16-15-21-11-8-9-12-22(21)18-23/h5-9,11-16,18-20H,2-4,10,17H2,1H3/b26-19-

InChI Key

SGGBJHOVQUFNQK-XHPQRKPJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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